1-(2-(methylsulfonyl)ethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one
CAS No.: 1083168-89-1
Cat. No.: VC7832780
Molecular Formula: C14H22BNO5S
Molecular Weight: 327.2
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1083168-89-1 |
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Molecular Formula | C14H22BNO5S |
Molecular Weight | 327.2 |
IUPAC Name | 1-(2-methylsulfonylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one |
Standard InChI | InChI=1S/C14H22BNO5S/c1-13(2)14(3,4)21-15(20-13)11-6-7-12(17)16(10-11)8-9-22(5,18)19/h6-7,10H,8-9H2,1-5H3 |
Standard InChI Key | IZPSNMTYOLTMTO-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2)CCS(=O)(=O)C |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2)CCS(=O)(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s molecular formula is C₁₄H₂₂BNO₅S, with a molecular weight of 327.2 g/mol . Its structure integrates three critical functional groups:
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A pyridin-2(1H)-one ring, which provides a polar, hydrogen-bonding-capable scaffold.
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A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, a boronic ester known for its stability and utility in Suzuki-Miyaura cross-coupling reactions.
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A 2-(methylsulfonyl)ethyl substituent, introducing sulfone functionality that enhances solubility and modulates electronic properties .
The spatial arrangement of these groups is critical for the compound’s reactivity. The boronic ester at position 5 of the pyridinone ring facilitates conjugation with aryl halides, while the methylsulfonylethyl group at position 1 influences steric and electronic interactions .
Physicochemical Properties
Key physical properties derived from experimental and predicted data include:
Property | Value | Source |
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Boiling Point | 460.1 ± 55.0 °C (Predicted) | |
Density | 1.22 ± 0.1 g/cm³ (Predicted) | |
pKa | -0.46 ± 0.70 (Predicted) |
The low predicted pKa suggests moderate acidity, likely attributable to the pyridinone ring’s enolizable proton . The boronic ester’s hydrolytic stability under physiological conditions remains to be fully characterized but is expected to align with similar pinacol boronate derivatives .
Synthesis and Manufacturing
Hazard Statement | Description |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Precautionary Measures
Recommended safety protocols include:
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Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats .
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Exposure Control: Use in a fume hood to avoid inhalation of dust or vapors .
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First Aid: Immediate rinsing with water for eye contact and medical consultation for ingestion .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The boronic ester group enables this compound to act as a nucleophilic partner in palladium-catalyzed couplings with aryl halides. For example, reaction with 2-bromopyridine could yield biaryl structures prevalent in kinase inhibitors .
Functional Group Transformations
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Boronic Acid Liberation: Acidic hydrolysis of the pinacol ester generates the free boronic acid, useful in protodeboronation studies or further conjugation .
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Sulfone Modifications: The methylsulfonyl group can participate in nucleophilic substitutions or serve as a directing group in metalation reactions .
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